![molecular formula C30H48O5 B12326883 (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid](/img/structure/B12326883.png)
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid
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Overview
Description
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid is a triterpenoid compound known for its significant biological activities. It is a derivative of ursolic acid, a naturally occurring compound found in various plants. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid typically involves multiple steps starting from ursolic acid. The process includes selective hydroxylation at specific positions on the ursolic acid molecule. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources followed by chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate ursolic acid from plant material. Subsequent chemical reactions are carried out in reactors under controlled conditions to achieve high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can convert carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
Biological Activities
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid is known for its diverse biological activities:
- Anti-inflammatory : It inhibits inflammation-related pathways and can modulate immune responses.
- Hepatoprotective : The compound has shown protective effects on liver cells against toxic substances.
- Antitumor : Research indicates potential in inhibiting cancer cell proliferation.
- Antibacterial : Exhibits activity against various bacterial strains.
Medicinal Chemistry
The compound serves as a precursor for synthesizing other bioactive molecules. Its unique hydroxylation pattern contributes to its distinct pharmacological properties.
Pharmacology
Research has demonstrated its effectiveness in treating conditions such as:
- Cancer : Studies indicate that this compound can inhibit tumor growth through apoptosis induction and cell cycle arrest.
- Inflammation : The compound's anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory diseases.
Nutraceuticals
Due to its health benefits, this triterpenoid is being explored for use in dietary supplements aimed at enhancing liver health and reducing inflammation.
Industrial Applications
The industrial production of this compound typically involves large-scale extraction from plant materials followed by purification processes using chromatographic techniques. Its applications include:
-
Pharmaceutical Development : Used in formulating drugs targeting inflammation and cancer.
- Example : The compound has been incorporated into formulations aimed at enhancing liver function and detoxification processes.
Mechanism of Action
The mechanism of action of (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Ursolic acid: The parent compound of (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid, known for its anti-inflammatory and anti-cancer properties.
Oleanolic acid: Another triterpenoid with similar biological activities.
Betulinic acid: A triterpenoid known for its anti-cancer and anti-HIV properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which enhances its biological activity compared to its parent compound, ursolic acid. This unique structure allows it to interact more effectively with molecular targets involved in inflammation and cancer.
Biological Activity
(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid, commonly referred to as trihydroxyursolic acid, is a triterpenoid compound derived from various plant sources. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, anti-cancer, and immunomodulatory effects. This article reviews the current understanding of its biological activity based on various studies and data sources.
- Molecular Formula : C30H48O5
- Molecular Weight : 488.71 g/mol
- CAS Number : 21672636
- Solubility : Soluble in organic solvents such as chloroform and DMSO .
1. Anti-inflammatory Effects
Trihydroxyursolic acid has been shown to possess significant anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways .
2. Antioxidant Activity
The compound exhibits potent antioxidant activity by scavenging free radicals and enhancing the body’s antioxidant defenses. It has been demonstrated to increase the levels of endogenous antioxidants like superoxide dismutase (SOD) and catalase in cells exposed to oxidative stress .
3. Anti-cancer Properties
Research has highlighted the potential of trihydroxyursolic acid in cancer therapy. It induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death while sparing normal cells .
4. Immunomodulatory Effects
Trihydroxyursolic acid enhances immune responses by promoting the proliferation of T lymphocytes and increasing the production of antibodies. This immunomodulatory effect suggests its potential use as an adjuvant in vaccine formulations .
Case Studies
The biological activities of this compound can be attributed to several molecular mechanisms:
- NF-kB Pathway Inhibition : This pathway is crucial for inflammation; its inhibition leads to reduced expression of inflammatory mediators.
- Caspase Activation : The induction of apoptosis in cancer cells is largely mediated by the activation of caspases.
- Antioxidant Enzyme Modulation : The upregulation of antioxidant enzymes helps mitigate oxidative stress.
Properties
IUPAC Name |
1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOJQJBPLCRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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